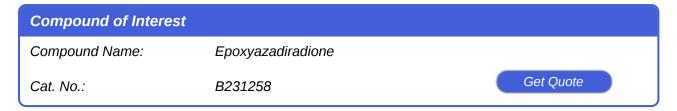


Epoxyazadiradione: A Technical Guide to its Physicochemical Properties and Biological Interactions

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxyazadiradione is a prominent tetranortriterpenoid, a class of limonoids, isolated from the fruits and seeds of the Neem tree (Azadirachta indica). This molecule has garnered significant interest within the scientific community for its diverse and potent biological activities, including anti-inflammatory, insecticidal, and notably, anticancer properties. As a derivative of azadiradione, its unique 14,15-epoxide ring structure is crucial to its chemical reactivity and therapeutic potential. This guide provides an in-depth overview of the physicochemical characteristics of **Epoxyazadiradione**, detailed experimental protocols for its study, and an exploration of its interaction with key cellular signaling pathways.

Physicochemical Properties

The fundamental physicochemical properties of **Epoxyazadiradione** are summarized below. These characteristics are essential for its handling, formulation, and analysis in a research setting.

General and Computational Properties



Property	Value	Source(s)
IUPAC Name	[(1S,2R,4S,6S,7S,10R,11R,16 R,18R)-6-(furan-3- yl)-1,7,11,15,15-pentamethyl- 5,14-dioxo-3- oxapentacyclo[8.8.0.0 ² , ⁴ .0 ² , ⁷ .0 ¹ ¹ , ¹⁶]octadec-12-en-18-yl] acetate	[1]
Synonyms	Nimbinin, 14,15- Epoxyazadiradione, Azadiradione 14β,15β-epoxide	[1][2]
CAS Number	18385-59-6	[2]
Molecular Formula	C28H34O6	[1]
Molecular Weight	466.57 g/mol	[2]
Appearance	White to Off-White Solid	[2]
XLogP3-AA	4.2	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	6	[1]
Polar Surface Area	86.1 Ų	[1]

Note: Experimental data for melting point and boiling point are not readily available in the reviewed literature, which is common for complex natural products that may decompose at elevated temperatures.

Solubility and Storage



Parameter	Details	Source(s)
Solubility	DMSO: ≥ 50 mg/mL (107.17 mM)	[3]
In Vivo Formulations (examples):	[3]	
- 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (≥ 1.25 mg/mL)		
- 10% DMSO, 90% Corn Oil (≥ 1.25 mg/mL)		
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[3]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month (use freshly prepared solutions for in vivo studies)	[3]

Spectral Data

Spectroscopic analysis is fundamental to the identification and structural elucidation of **Epoxyazadiradione**.



Technique	Data Summary	Source(s)
Mass Spectrometry (MS)	ESI-MS reveals a prominent [M+H]+ ion at m/z 467.2. Tandem MS (MS/MS) has been used to characterize its fragmentation patterns.	[4]
NMR Spectroscopy	¹ H and ¹³ C NMR spectra are typically recorded in deuterated chloroform (CDCl₃) on spectrometers operating at frequencies such as 400 MHz for proton and 100 MHz for carbon nuclei. These spectra confirm the complex polycyclic structure.	[4][5]
Infrared (IR) Spectroscopy	The IR spectrum is characterized by absorption bands corresponding to its functional groups: epoxide C-O-C stretching (approx. 830-950 cm ⁻¹ and 1260 cm ⁻¹), C=O stretching from the ketone and acetate groups (approx. 1710-1740 cm ⁻¹), and C-O stretching of the ester.	[6]
UV-Visible (UV-Vis) Spectroscopy	HPLC analysis utilizes a detection wavelength of 230 nm, indicating a significant UV absorbance maximum in this region, likely attributable to the α,β-unsaturated ketone chromophore.	[4]

Experimental Protocols



The following sections detail methodologies commonly employed in the research of **Epoxyazadiradione**, from its extraction to the assessment of its biological activity.

Isolation and Purification Protocol

Epoxyazadiradione is typically isolated from the fruits of Azadirachta indica. A common workflow involves solvent extraction followed by chromatographic purification.

- Extraction: Ripe, fresh neem fruits are macerated and soaked in a solvent such as acetone. The resulting extract is concentrated under vacuum.
- Solvent Partitioning: The crude extract is washed with a non-polar solvent like hexane to remove lipids and other non-polar impurities.
- Chromatographic Purification: The remaining extract is subjected to column chromatography on silica gel.
 - Stationary Phase: Silica gel (40–60 μm).
 - Mobile Phase: A gradient of ethyl acetate in hexane is used as the eluent, with increasing polarity.
 - Automation: This process can be expedited and scaled using Medium Pressure Liquid Chromatography (MPLC) systems.
- Purity Analysis: The purity of the isolated fractions is confirmed using High-Performance Liquid Chromatography (HPLC) and the structure is verified by spectroscopic methods (NMR, MS).[4]

Cell Viability (MTT) Assay Protocol

The MTT assay is a colorimetric method used to assess the cytotoxic effects of **Epoxyazadiradione** on cancer cell lines.

 Cell Seeding: Cancer cells (e.g., HeLa, MDA-MB-231, PANC-1) are seeded into 96-well plates at an optimized density (e.g., 2,000-10,000 cells/well) and allowed to adhere overnight in a CO₂ incubator at 37°C.



- Compound Treatment: Cells are treated with varying concentrations of **Epoxyazadiradione** (typically dissolved in DMSO and diluted in culture medium) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive vehicle (DMSO) only.
- MTT Addition: Following incubation, 10-20 μL of MTT solution (typically 5 mg/mL in PBS) is added to each well.
- Formazan Formation: The plates are incubated for an additional 1-4 hours, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.
- Solubilization: The culture medium is carefully removed, and an organic solvent (e.g., 100-200 μ L of DMSO) is added to each well to dissolve the formazan crystals.
- Absorbance Reading: The plate is shaken for approximately 10-15 minutes in the dark to ensure complete dissolution, and the absorbance is measured on a plate reader at a wavelength between 540 and 595 nm.
- Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis of the PI3K/Akt Pathway

Western blotting is used to investigate the effect of **Epoxyazadiradione** on the expression and phosphorylation status of proteins within specific signaling cascades.

- Cell Lysis: After treatment with Epoxyazadiradione, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method, such as the BCA assay, to ensure equal loading.
- SDS-PAGE: Equal amounts of protein (e.g., 50 μg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).



- Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
- Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific to the proteins of interest (e.g., total Akt, phospho-Akt (Ser473), total PI3K, etc.).
- Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Analysis: The intensity of the bands is quantified using densitometry software, allowing for a comparison of protein levels between treated and untreated samples.

Signaling Pathways and Biological Activity

Epoxyazadiradione exerts its anticancer effects by modulating multiple critical cellular signaling pathways, primarily the PI3K/Akt pathway and the NF-κB pathway.

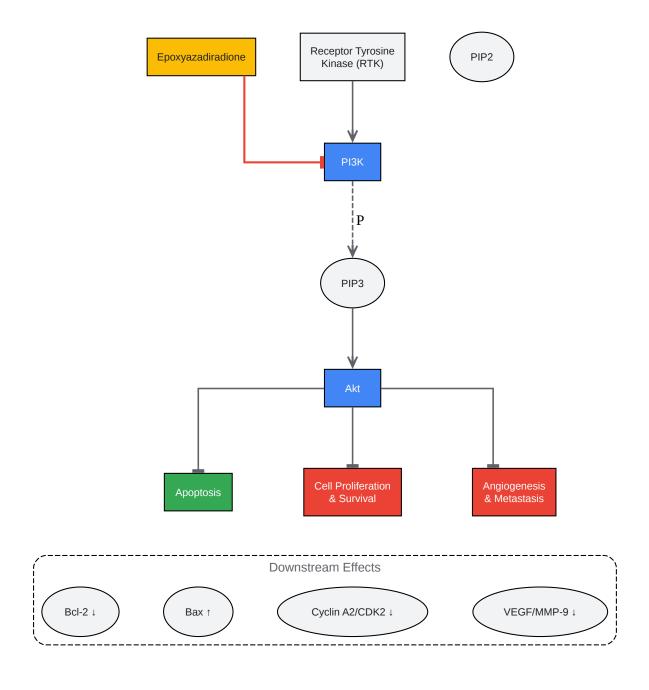
Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and angiogenesis, and it is frequently hyperactivated in cancer. **Epoxyazadiradione** has been shown to suppress this pathway, leading to a cascade of anti-tumorigenic events:

- Induction of Apoptosis: By inhibiting PI3K/Akt signaling, Epoxyazadiradione promotes
 mitochondrial-dependent apoptosis. This is characterized by the upregulation of the proapoptotic protein Bax and the downregulation of anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest: It can inhibit cell cycle progression by downregulating key regulatory proteins such as cyclin A2 and cyclin-dependent kinase 2 (CDK2).
- Anti-Angiogenic and Anti-Metastatic Effects: The compound reduces the expression of proangiogenic factors like Vascular Endothelial Growth Factor (VEGF) and matrix metalloproteinase-9 (MMP-9), which are crucial for tumor growth and invasion.



Below is a diagram illustrating the inhibitory effect of **Epoxyazadiradione** on the PI3K/Akt signaling cascade.





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Caption: Inhibition of the PI3K/Akt pathway by **Epoxyazadiradione**.

Inhibition of NF-kB Nuclear Translocation

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, NF-κB is constitutively active and promotes chronic inflammation and cell proliferation. **Epoxyazadiradione** has been demonstrated to inhibit the nuclear translocation of NF-κB in human cervical cancer cells, thereby preventing it from activating pro-survival and pro-inflammatory genes. This action contributes significantly to its overall anticancer and anti-inflammatory profile.

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